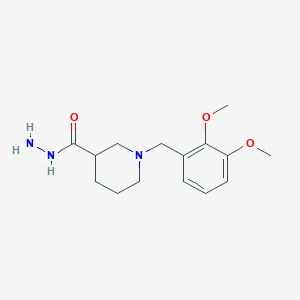![molecular formula C15H10BrNO2S2 B4977292 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977292.png)
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BMFT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression regulation. Additionally, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various bacteria and fungi. In vivo studies have shown that 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, making it readily available for research purposes. Additionally, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a broad range of biological activities, making it a versatile tool for investigating various biological processes. However, one limitation of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one research. One area of interest is the development of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of various diseases such as cancer and inflammation. Another area of interest is the investigation of the structure-activity relationship of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives to identify compounds with improved biological activities. Additionally, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in materials science, particularly in the development of organic electronics and optoelectronics.
Synthesis Methods
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a reaction between 2-aminothiazole, 4-methylbenzaldehyde, and 5-bromo-2-furaldehyde in the presence of a catalyst such as acetic acid. The reaction yields a yellow solid, which is purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In pharmacology, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a drug target and as a tool for understanding various biological processes. In materials science, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S2/c1-9-2-4-10(5-3-9)17-14(18)12(21-15(17)20)8-11-6-7-13(16)19-11/h2-8H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMTVVYIZUPPV-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4977221.png)
![2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4977225.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide](/img/structure/B4977249.png)

![1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4977257.png)
![1-(4-methoxyphenyl)-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977264.png)
![4-chloro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B4977266.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)

![2-(2-chlorophenyl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4977304.png)
![2,4-dichloro-6-[(7-quinolinylimino)methyl]phenol](/img/structure/B4977307.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B4977310.png)